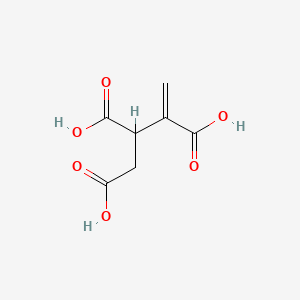

3-Butene-1,2,3-tricarboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

but-3-ene-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O6/c1-3(6(10)11)4(7(12)13)2-5(8)9/h4H,1-2H2,(H,8,9)(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOZHZOLFFPSEAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C(CC(=O)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20897136 | |

| Record name | 3-Butene-1,2,3-tricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20897136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26326-05-6 | |

| Record name | 3-Butene-1,2,3-tricarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26326-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Butene-1,2,3-tricarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026326056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Butene-1,2,3-tricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20897136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-butene-1,2,3-tricarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.269 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physical and chemical properties of 3-Butene-1,2,3-tricarboxylic acid

An In-depth Technical Guide to 3-Butene-1,2,3-tricarboxylic Acid for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the (CAS No. 26326-05-6). Synthesizing data from established chemical databases and spectroscopic principles, this document serves as a foundational resource for researchers, particularly in the fields of polymer chemistry, materials science, and drug development. We will delve into the compound's structural attributes, physicochemical properties, spectroscopic signature, reactivity profile, and analytical characterization methodologies. Where experimental data is not publicly available, we provide expert analysis based on established chemical theory and propose validated protocols for its characterization.

Chemical Identity and Structure

This compound is a unique molecule featuring both a terminal alkene and three carboxylic acid functionalities. This combination of functional groups makes it a valuable building block, particularly as a crosslinking agent.[1][2]

Systematic Identifiers:

-

IUPAC Name: but-3-ene-1,2,3-tricarboxylic acid.[3]

-

CAS Number: 26326-05-6.[3]

-

Molecular Formula: C₇H₈O₆.[3]

-

Synonyms: 1-Butene-2,3,4-tricarboxylic acid, 3-(Carboxymethyl)-2-methylenepentanedioic acid.

The structural arrangement of its functional groups is key to its reactivity. The diagram below illustrates the molecule's connectivity.

Caption: 2D structure of this compound.

Physicochemical Properties

The physical properties of the compound are summarized in the table below. These values are critical for determining appropriate solvents, reaction temperatures, and purification techniques.

| Property | Value | Source(s) |

| Molecular Weight | 188.13 g/mol | [3] |

| Appearance | Solid (predicted) | - |

| Melting Point | 177 °C | Alfa Chemistry |

| Boiling Point | 436.3 °C at 760 mmHg | Alfa Chemistry |

| Density | 1.526 g/cm³ | Alfa Chemistry |

| Flash Point | 231.8 °C | Alfa Chemistry |

| Vapor Pressure | 7.80 x 10⁻⁹ mmHg at 25°C | Guidechem |

| XLogP3 | -0.6 | [3] |

Solubility Profile: While quantitative solubility data is not readily available in the literature, the molecular structure provides strong indicators of its solubility profile. With three polar carboxylic acid groups and a relatively small carbon skeleton, the molecule is expected to be:

-

Highly soluble in polar protic solvents like water and lower alcohols (methanol, ethanol) through hydrogen bonding.

-

Soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

-

Sparingly soluble to insoluble in nonpolar solvents like hexanes, toluene, and diethyl ether.

Acidity and pKa Values: Experimental pKa values for this compound are not published. However, as a polyprotic acid, it will have three distinct dissociation constants (pKa₁, pKa₂, pKa₃). The acidity of each carboxylic proton is influenced by the electron-withdrawing inductive effect of the other carboxyl groups and the nearby double bond.

-

pKa₁: Expected to be the lowest (most acidic), likely associated with the C-3 carboxyl group due to its proximity to the electron-withdrawing vinyl group and the C-2 carboxyl group.

-

pKa₂ and pKa₃: These will be progressively higher as the buildup of negative charge on the conjugate base makes subsequent proton removal more difficult.

For researchers requiring precise pKa values for applications such as buffer preparation or reaction optimization, computational prediction is a viable alternative.[4] Methods like Density Functional Theory (DFT) or semi-empirical quantum chemical calculations can provide reliable estimates.[5][6]

Spectroscopic and Analytical Characterization

Proper characterization is essential to confirm the identity and purity of the compound. Below are the expected spectroscopic signatures and a general protocol for analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework.[7]

¹H NMR (Proton NMR):

-

Carboxylic Acid Protons (-COOH): A very broad singlet is expected in the downfield region, typically 10-13 ppm . This signal will disappear upon shaking the sample with D₂O.

-

Alkene Protons (=CH₂): Two signals are expected in the 5.0-6.0 ppm range, likely appearing as multiplets due to geminal and vicinal coupling.

-

Methine Proton (-CH-): A multiplet is expected, coupled to the adjacent methylene and potentially the alkene protons. Its chemical shift would be influenced by three electron-withdrawing carboxyl groups, placing it likely in the 3.5-4.5 ppm region.

-

Methylene Protons (-CH₂-): These protons are diastereotopic and would likely appear as two distinct multiplets in the 2.5-3.5 ppm range, coupled to the adjacent methine proton.

¹³C NMR (Carbon NMR):

-

Carbonyl Carbons (-COOH): Three distinct signals are expected in the 170-185 ppm range.

-

Alkene Carbons (C=C): Two signals are expected, one for the quaternary carbon (C3) around 130-140 ppm and one for the terminal methylene (C4) around 115-125 ppm .

-

Aliphatic Carbons (-CH-, -CH₂-): Signals for the methine (C2) and methylene (C1) carbons would appear in the upfield region, typically between 30-55 ppm .

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the key functional groups present in the molecule.[7]

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from 2500 to 3300 cm⁻¹ , which will obscure the C-H stretching region.

-

C=O Stretch (Carboxylic Acid): A sharp, very strong absorption band around 1700-1725 cm⁻¹ , characteristic of a carboxylic acid carbonyl.

-

C=C Stretch (Alkene): A medium-intensity absorption band around 1640-1680 cm⁻¹ .

-

C-O Stretch & O-H Bend: Strong absorptions in the fingerprint region between 1210-1320 cm⁻¹ (C-O stretch) and around 920 cm⁻¹ (O-H out-of-plane bend).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the molecular formula.[7]

-

Molecular Ion (M⁺): The molecular ion peak at m/z = 188 would be expected, though it may be weak or absent in Electron Ionization (EI-MS).

-

Key Fragments: Common fragmentation pathways for carboxylic acids include the loss of water (M-18), the loss of the carboxyl group (M-45), and cleavage of the carbon chain. The presence of the alkene allows for additional fragmentation pathways.

Experimental Protocols

The following section details generalized, yet robust, methodologies for the analytical characterization of this compound.

Protocol 1: NMR Spectrum Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural verification.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure optimal magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse ¹H spectrum.

-

Set the spectral width to cover a range of -2 to 16 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 2-5 seconds.

-

Co-add 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover a range of 0 to 220 ppm.

-

Use a 45-degree pulse angle and a relaxation delay of 2 seconds.

-

Co-add 1024 or more scans, as the ¹³C nucleus is less sensitive.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Caption: Standard workflow for NMR sample analysis.

Chemical Properties and Reactivity

The dual functionality of this compound dictates its chemical behavior.

Reactions of the Carboxylic Acid Groups

The three carboxyl groups can undergo typical reactions:

-

Esterification: Reaction with alcohols under acidic catalysis (e.g., Fischer esterification) will yield the corresponding mono-, di-, or tri-esters. Steric hindrance may influence the relative reaction rates at the C-2 and C-3 positions.

-

Amide Formation: Conversion to an acyl chloride (using SOCl₂ or (COCl)₂) followed by reaction with an amine is a standard route to amide derivatives.

-

Decarboxylation: Thermal decomposition may lead to decarboxylation, although this typically requires high temperatures. The presence of the double bond could potentially facilitate this process through specific mechanisms.[8]

Reactions of the Alkene Group

The terminal double bond is susceptible to electrophilic addition reactions:

-

Hydrogenation: Catalytic hydrogenation (e.g., using H₂/Pd-C) will reduce the double bond to yield the saturated butane-1,2,3-tricarboxylic acid.

-

Halogenation: Addition of halogens like Br₂ or Cl₂ will occur across the double bond.

-

Polymerization/Crosslinking: This is its primary cited application.[1][2] The alkene can participate in free-radical or other polymerization mechanisms, allowing it to be incorporated into a polymer backbone or to act as a crosslinker between polymer chains, imparting rigidity and modifying material properties.

Synthesis and Purification

A specific, peer-reviewed synthesis protocol for this compound is not readily found in the chemical literature. Its synthesis would likely involve multi-step organic transformations. One plausible, albeit hypothetical, route could start from a precursor like aconitic acid or a related unsaturated ester, followed by selective chemical modifications. Researchers aiming to synthesize this molecule would need to rely on foundational organic chemistry principles to devise a custom synthetic pathway.

Purification would likely involve recrystallization from a suitable polar solvent system (e.g., water/ethanol mixture) to obtain a high-purity crystalline solid. Purity can be assessed using HPLC, NMR, and melting point analysis.

Safety and Handling

According to the Globally Harmonized System (GHS) classification, this compound is an irritant.[3]

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

-

Precautionary Measures:

-

Wear protective gloves, eye protection, and face protection.

-

Wash skin thoroughly after handling.

-

In case of eye contact, rinse cautiously with water for several minutes.

-

Store in a cool, dry, well-ventilated area away from incompatible materials.

-

References

-

PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

-

Schrödinger. Schrödinger Solutions for Small Molecule Protonation State Enumeration and pKa Prediction. Available at: [Link]

-

NTU Journal of Pure Sciences. Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. Available at: [Link]

-

Research and Reviews: Journal of Medicinal and Organic Chemistry. Characterization and Identification in Organic Chemistry through Analytical Techniques. Available at: [Link]

-

reposiTUm. Prediction of pKa values of small molecules via graph neural networks. Available at: [Link]

-

PeerJ. Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. Available at: [Link]

-

MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link]

-

MDPI. Preparation and Characterization of di- and Tricarboxylic Acids-Modified Arabinogalactan Plasticized Composite Films. Available at: [Link]

-

ResearchGate. Solubility of Butanedioic Acid in Different Solvents at Temperatures between 283 K and 333 K. Available at: [Link]

-

RSC Publishing. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. Available at: [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

-

ResearchGate. Proposed mechanism for the thermal decomposition of 3-buten-1-ol. Available at: [Link]

-

Chemistry LibreTexts. 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

Sources

- 1. specialchem.com [specialchem.com]

- 2. specialchem.com [specialchem.com]

- 3. This compound | C7H8O6 | CID 592363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. schrodinger.com [schrodinger.com]

- 5. Theoretical Calculations of pKa Values for Substituted Carboxylic Acid | NTU Journal of Pure Sciences [journals.ntu.edu.iq]

- 6. peerj.com [peerj.com]

- 7. rroij.com [rroij.com]

- 8. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Synthesis of 3-Butene-1,2,3-tricarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Butene-1,2,3-tricarboxylic acid is a polyfunctional molecule with significant potential in materials science and medicinal chemistry, primarily utilized as a crosslinking monomer in the synthesis of specialized polymers such as alkenyl esters.[1] Its densely functionalized structure, featuring a terminal alkene and three carboxylic acid groups, offers a versatile platform for further chemical modification. This guide provides an in-depth exploration of scientifically plausible synthetic routes to this target molecule, grounded in established organic chemistry principles. While direct, published syntheses are not readily found in the literature, this document outlines two primary, logical synthetic strategies: a biomimetic dehydration of a citric acid homolog and a classic carbon-carbon bond-forming approach via the Stobbe condensation. Each proposed route is detailed with mechanistic insights, step-by-step protocols for analogous reactions, and a discussion of the underlying chemical principles that validate these approaches.

Introduction: Chemical Profile and Significance

This compound (IUPAC name: but-3-ene-1,2,3-tricarboxylic acid) is a C7 organic compound characterized by a butene backbone substituted with three carboxylic acid moieties.[2] Its utility as a crosslinking monomer stems from the presence of multiple reactive sites, allowing for the formation of complex polymeric networks.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 26326-05-6 | [2] |

| Molecular Formula | C₇H₈O₆ | [2] |

| Molecular Weight | 188.13 g/mol | [2] |

| Appearance | Solid (predicted) | |

| IUPAC Name | but-3-ene-1,2,3-tricarboxylic acid | [2] |

The strategic importance of this molecule lies in its potential to introduce both branching and functionality into polymer chains, influencing properties such as rigidity, solubility, and thermal stability. The development of reliable and scalable synthetic routes is therefore crucial for unlocking its full potential in advanced materials and pharmaceutical applications.

Proposed Synthetic Strategy 1: Dehydration of a Citric Acid Homolog

A highly plausible and biomimetically inspired route to this compound involves the acid-catalyzed dehydration of its tertiary alcohol precursor, 3-carboxy-3-hydroxypentane-1,5-dicarboxylic acid. This strategy is analogous to the well-established industrial synthesis of aconitic acid from citric acid.[1][3]

Mechanistic Rationale

The dehydration of tertiary alcohols is a classic E1 elimination reaction.[4][5] The mechanism proceeds in three key steps:

-

Protonation of the Hydroxyl Group: The tertiary hydroxyl group is a poor leaving group. In the presence of a strong, non-nucleophilic acid (e.g., sulfuric acid or phosphoric acid), the oxygen atom of the hydroxyl group is protonated to form a good leaving group, water.[5]

-

Formation of a Carbocation: The protonated alcohol dissociates, losing a molecule of water to form a stable tertiary carbocation intermediate.

-

Deprotonation to Form the Alkene: A weak base (such as water or the conjugate base of the acid catalyst) abstracts a proton from a carbon atom adjacent to the carbocation, leading to the formation of a carbon-carbon double bond.

Diagram 1: General Mechanism of Acid-Catalyzed Dehydration of a Tertiary Alcohol

Caption: E1 mechanism for tertiary alcohol dehydration.

Synthesis of the Precursor: 3-Carboxy-3-hydroxypentane-1,5-dicarboxylic Acid

The primary challenge of this route is the synthesis of the starting material, 3-carboxy-3-hydroxypentane-1,5-dicarboxylic acid (PubChem CID: 87480621).[6] While not commercially common, its synthesis can be envisioned through a Reformatsky-type or Grignard-type reaction. A plausible approach involves the reaction of a β-keto ester with an α-halo ester.

Proposed Protocol for Precursor Synthesis (Analogous to Reformatsky Reaction):

-

Reactant Preparation: Diethyl 3-oxopentanedioate (diethyl acetonedicarboxylate) and ethyl bromoacetate are the key starting materials.

-

Reaction Initiation: Activated zinc metal is added to a solution of diethyl 3-oxopentanedioate.

-

Addition of Haloester: Ethyl bromoacetate is added dropwise to the mixture. The zinc inserts into the carbon-bromine bond, forming an organozinc nucleophile (a Reformatsky reagent).

-

Nucleophilic Attack: The organozinc reagent attacks the ketone carbonyl of the diethyl 3-oxopentanedioate.

-

Workup and Hydrolysis: The reaction is quenched with a mild acid, followed by basic hydrolysis of the ester groups to yield the desired 3-carboxy-3-hydroxypentane-1,5-dicarboxylic acid.

Experimental Protocol for Dehydration

This protocol is adapted from the synthesis of aconitic acid from citric acid.[7][8]

-

Apparatus Setup: A round-bottom flask equipped with a reflux condenser and a heating mantle is assembled in a fume hood.

-

Reagent Addition: 3-Carboxy-3-hydroxypentane-1,5-dicarboxylic acid is added to the flask, followed by concentrated sulfuric acid, which acts as both a catalyst and a dehydrating agent.

-

Reaction Conditions: The mixture is heated to induce dehydration. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or by observing the cessation of water evolution.

-

Isolation and Purification: Upon completion, the reaction mixture is cooled and carefully poured into ice water. The product, this compound, may precipitate and can be collected by filtration. Recrystallization from a suitable solvent system would be employed for purification.

Table 2: Comparison of Dehydration Precursors

| Precursor | Product | Key Transformation |

| Citric Acid | Aconitic Acid | Dehydration of tertiary alcohol |

| 3-Carboxy-3-hydroxypentane-1,5-dicarboxylic acid | This compound | Dehydration of tertiary alcohol |

Proposed Synthetic Strategy 2: The Stobbe Condensation

The Stobbe condensation is a powerful and specific variant of the Claisen condensation that reacts aldehydes or ketones with succinic acid esters to form alkylidene succinic acids or their corresponding half-esters.[3][9][10] This method is particularly well-suited for constructing the carbon skeleton of the target molecule.

Mechanistic Rationale

The Stobbe condensation is distinct from other condensation reactions due to the formation of a stable γ-lactone intermediate, which is the driving force of the reaction.

-

Enolate Formation: A strong base (e.g., potassium tert-butoxide or sodium ethoxide) deprotonates the α-carbon of a succinic ester (e.g., diethyl succinate) to form an enolate.

-

Aldol-Type Addition: The enolate attacks the carbonyl carbon of a ketone or aldehyde.

-

Lactonization: The resulting alkoxide intermediate undergoes an intramolecular cyclization to form a γ-lactone.

-

Ring Opening: The ester of the lactone is cleaved by the base, leading to the formation of a carboxylate salt. This step is irreversible and drives the reaction to completion.

-

Elimination: Subsequent elimination of the hydroxyl group yields the final alkylidene succinic acid derivative.

Diagram 2: The Stobbe Condensation Workflow

Caption: Key stages of the Stobbe condensation.

Application to this compound Synthesis

To synthesize the target molecule, a Stobbe condensation could be employed using diethyl succinate and a suitable keto-dicarboxylic acid ester, such as diethyl 2-oxobutanedioate (diethyl oxaloacetate).

Proposed Protocol for Stobbe Condensation:

-

Base Preparation: A strong base, such as potassium tert-butoxide, is dissolved in an anhydrous alcohol like tert-butanol under an inert atmosphere (e.g., nitrogen or argon).

-

Reactant Addition: A mixture of diethyl succinate and diethyl 2-oxobutanedioate is added dropwise to the base solution at room temperature.

-

Reaction Conditions: The reaction mixture is stirred, and gentle heating may be applied to drive the reaction to completion. The progress is monitored by TLC.

-

Workup and Saponification: The reaction is quenched with water and acidified. The resulting half-ester is then fully saponified using a strong base (e.g., NaOH or KOH) to hydrolyze all ester groups.

-

Isolation: Acidification of the saponified mixture will precipitate the final product, this compound, which can then be isolated and purified.

Conclusion and Future Outlook

While a direct, well-documented synthesis for this compound remains elusive in readily available literature, fundamental principles of organic chemistry provide a clear roadmap to its creation. The dehydration of a citric acid homolog presents a compelling, biomimetically-inspired route that leverages a known industrial process. Concurrently, the Stobbe condensation offers a robust and classic alternative for assembling the core carbon skeleton.

For researchers and professionals in drug development and materials science, these proposed pathways offer a solid foundation for laboratory-scale synthesis. Further optimization of reaction conditions, particularly for the synthesis of the 3-carboxy-3-hydroxypentane-1,5-dicarboxylic acid precursor, will be a critical step in developing a truly efficient and scalable process. The successful synthesis of this compound will undoubtedly open new avenues for the design and creation of novel polymers and functional materials with tailored properties.

References

- Johnson, W. S., & Daub, G. H. (1951).

-

Wikipedia contributors. (2023). Homoisocitric acid. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

- De Bruyne, A., et al. (2021).

-

National Center for Biotechnology Information. (n.d.). 3-Carboxy-3-Hydroxypentan-1,5-dicarbonsaure. PubChem. Retrieved from [Link]

-

Wikipedia contributors. (2023). Stobbe condensation. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Organic Reactions. (n.d.). The Stobbe Condensation. Retrieved from [Link]

- RSC Publishing. (1951). Some derivatives of methylsuccinic acid. Journal of the Chemical Society (Resumed).

- Pazdera, P., & Šimbera, J. (n.d.). Facile Synthesis of Butane-1,2,3,4-tetracarboxylic Acid. Masaryk University.

- RSC Publishing. (1969). The Stobbe condensation. Part VIII. The cyclisation of trans-3-methoxycarbonyl-4-(2-thienyl)but-3-enoic acid and αβ-dithenylidene-succinic anhydride to the corresponding benzothiophen derivatives. Journal of the Chemical Society C: Organic.

-

Stenutz. (n.d.). 3-carboxy-3-hydroxypentanedioic acid. Retrieved from [Link]

- Google Patents. (n.d.). Method for the production of methylsuccinic acid and the anhydride thereof from citric acid.

-

National Center for Biotechnology Information. (2017). Highly selective one-step dehydration, decarboxylation and hydrogenation of citric acid to methylsuccinic acid. PubMed Central. Retrieved from [Link]

-

PharmaCompass. (n.d.). 3-Carboxy-3-hydroxypentane-1,5-dioic acid. Retrieved from [Link]

-

YouTube. (2020). Acid-Catalyzed Dehydration. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

YouTube. (2023). The IUPAC name of (a) 3-Carboxy-3-hydroxypentanedicarboxylic acid.... Retrieved from [Link]

- Green Chemistry. (2017). Selective defunctionalization of citric acid to tricarballylic acid as a precursor for the production of high-value plasticizers. RSC Publishing.

-

YouTube. (2013). Malonic Ester Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing succinic acid.

- Google Patents. (n.d.). Synthesis of 3, 5-dihydroxy-3 methylpentanoic acid and the delta-lactone thereof.

-

alevelchemistry.co.uk. (n.d.). Dehydration of alcohols. Retrieved from [Link]

-

Wikipedia contributors. (2023). Malonic ester synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

YouTube. (2020). Malonic Ester Synthesis--Mechanism and Examples. Retrieved from [Link]

-

YouTube. (2021). Malonic Ester Synthesis. Retrieved from [Link]

-

YouTube. (2026). UCF CHM2210 Chapter7.22 - Acid-Catalyzed Dehydration (E1) Mechanism, Rearrangement. Retrieved from [Link]

Sources

- 1. Highly selective one-step dehydration, decarboxylation and hydrogenation of citric acid to methylsuccinic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Reaction of Maleic Anhydride with Dimethyl Malonate [oddwheel.com]

- 3. grokipedia.com [grokipedia.com]

- 4. youtube.com [youtube.com]

- 5. science-revision.co.uk [science-revision.co.uk]

- 6. 3-Carboxy-3-Hydroxypentan-1,5-dicarbonsaure | C8H12O7 | CID 87480621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Selective defunctionalization of citric acid to tricarballylic acid as a precursor for the production of high-value plasticizers - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. lirias.kuleuven.be [lirias.kuleuven.be]

- 9. Stobbe condensation - Wikipedia [en.wikipedia.org]

- 10. organicreactions.org [organicreactions.org]

3-Butene-1,2,3-tricarboxylic acid structural isomers and stereochemistry

An In-depth Technical Guide to the Structural Isomers and Stereochemistry of 3-Butene-1,2,3-tricarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (BTC-3), with the molecular formula C₇H₈O₆, is a multifaceted organic compound that presents significant opportunities in chemical synthesis and materials science.[1][2] Its structure, featuring a terminal alkene and three carboxylic acid moieties, allows for a rich variety of structural isomers and stereoisomers.[1] This guide provides a detailed exploration of the isomeric landscape of BTC-3, focusing on the stereochemical complexities arising from its chiral centers. We will delve into the structural distinctions between its isomers, methodologies for their separation and resolution, analytical techniques for their characterization, and the implications of their stereochemistry in research and development.

Introduction to this compound

This compound is a polyfunctional molecule that serves as a valuable building block in organic synthesis.[1] Its utility is particularly noted in polymer science, where it can function as both a monomer and a cross-linking agent, contributing to the development of materials with tailored properties.[1][3] The presence of multiple carboxylic acid groups imparts acidic properties and allows for a variety of chemical transformations, including esterification and amidation, while the vinyl group offers a site for polymerization and other addition reactions.

Molecular Structure and Key Features

The IUPAC name for this compound is but-3-ene-1,2,3-tricarboxylic acid.[2] Its fundamental structure consists of a four-carbon butene backbone with carboxylic acid groups at positions 1, 2, and 3. The double bond is located between C3 and C4.

Caption: 2D representation of this compound.

Structural Isomerism

Structural isomers share the same molecular formula (C₇H₈O₆) but differ in the connectivity of their atoms. A notable structural isomer of this compound is aconitic acid , more formally known as prop-1-ene-1,2,3-tricarboxylic acid.[1] In aconitic acid, the carbon backbone is shorter (propene), and the double bond's position is shifted. This difference in atomic arrangement leads to distinct chemical and physical properties.

| Feature | This compound | Aconitic Acid (prop-1-ene-1,2,3-tricarboxylic acid) |

| Molecular Formula | C₇H₈O₆ | C₆H₆O₆ |

| IUPAC Name | but-3-ene-1,2,3-tricarboxylic acid | prop-1-ene-1,2,3-tricarboxylic acid |

| Carbon Backbone | Butene | Propene |

| Double Bond Position | Between C3 and C4 | Between C1 and C2 |

Note: The molecular formula for Aconitic Acid is C₆H₆O₆, not C₇H₈O₆. A more direct structural isomer would be but-2-ene-1,2,3-tricarboxylic acid.

Stereoisomerism: A Deeper Dive

Stereoisomers have the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms.[4] The structure of this compound contains two chiral centers (asymmetric carbon atoms) at the C2 and C3 positions. This gives rise to a rich stereochemistry.

A molecule is chiral if its mirror image is non-superimposable.[4] The presence of two chiral centers means that up to 2ⁿ = 2² = 4 stereoisomers can exist. These stereoisomers can be classified as enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images).[4]

The Four Stereoisomers:

-

(2R, 3R)-3-butene-1,2,3-tricarboxylic acid

-

(2S, 3S)-3-butene-1,2,3-tricarboxylic acid

-

(2R, 3S)-3-butene-1,2,3-tricarboxylic acid

-

(2S, 3R)-3-butene-1,2,3-tricarboxylic acid

Enantiomeric Pairs:

-

The (2R, 3R) and (2S, 3S) isomers are enantiomers of each other.

-

The (2R, 3S) and (2S, 3R) isomers are also an enantiomeric pair.

Diastereomeric Relationships:

-

The (2R, 3R) isomer is a diastereomer of the (2R, 3S) and (2S, 3R) isomers.

-

Similarly, the (2S, 3S) isomer is a diastereomer of the (2R, 3S) and (2S, 3R) isomers.

Enantiomers possess identical physical properties (e.g., melting point, boiling point, solubility) except for their interaction with plane-polarized light, which they rotate in equal but opposite directions.[4] Diastereomers, however, have different physical properties and can be separated by conventional laboratory techniques like crystallization or chromatography.[4]

Caption: Stereoisomeric relationships of this compound.

Separation and Resolution of Stereoisomers

The separation of enantiomers, a process known as chiral resolution, is crucial in drug development, as different enantiomers of a chiral drug can have vastly different pharmacological activities.[5][6] A mixture containing equal amounts of two enantiomers is called a racemic mixture and is optically inactive.[7]

Resolution by Diastereomeric Salt Formation

This classical and widely used method is particularly suitable for acidic compounds like BTC-3.[5][7] The principle involves reacting the racemic mixture of the carboxylic acid with a single enantiomer of a chiral base (the resolving agent) to form a pair of diastereomeric salts.

Protocol: Chiral Resolution of Racemic BTC-3

-

Selection of Resolving Agent: Choose an appropriate optically pure chiral base. Common examples include brucine, strychnine, or synthetic amines like (R)- or (S)-1-phenylethylamine. The choice depends on the ability to form crystalline salts with one of the diastereomers being significantly less soluble than the other.[7]

-

Salt Formation: Dissolve the racemic this compound in a suitable solvent (e.g., ethanol, acetone, or water). Add an equimolar amount of the chiral resolving agent (e.g., (R)-1-phenylethylamine).

-

Fractional Crystallization: The two diastereomeric salts formed—((2R,3R)-acid • (R)-base) and ((2S,3S)-acid • (R)-base)—will have different solubilities. Allow the solution to cool slowly. The less soluble diastereomer will crystallize out.

-

Isolation and Purification: Isolate the crystals by filtration. The purity of the diastereomeric salt can be enhanced by repeated recrystallization until a constant optical rotation is achieved.[7]

-

Liberation of the Enantiomer: Treat the purified diastereomeric salt with a strong acid (e.g., HCl) to protonate the carboxylic acid and liberate the pure enantiomer. The resolving agent can be recovered from the filtrate.

-

Isolation of the Second Enantiomer: The more soluble diastereomer remains in the mother liquor. It can be recovered by evaporation of the solvent and subsequent treatment with acid.

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Chiral Chromatography

Chiral column chromatography is a powerful analytical and preparative technique for separating enantiomers.[8] The stationary phase of the chromatography column is made of or coated with a chiral material. As the racemic mixture passes through the column, the two enantiomers interact differently with the chiral stationary phase, leading to different retention times and thus, separation. While effective, this method can be more expensive for large-scale synthesis.[6][8]

Spectroscopic and Analytical Characterization

Differentiating between structural isomers and stereoisomers requires a suite of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR: Can distinguish between structural isomers like BTC-3 and aconitic acid due to different chemical shifts and coupling constants resulting from their unique atomic connectivity. Diastereomers will also exhibit distinct NMR spectra. Enantiomers, in an achiral solvent, will have identical NMR spectra. However, using a chiral shift reagent can induce chemical shift differences between enantiomers, allowing for their differentiation and the determination of enantiomeric excess.

-

-

Infrared (IR) Spectroscopy: Useful for identifying the functional groups present in the molecule. The spectra of BTC-3 would show characteristic broad O-H stretches for the carboxylic acids (around 3000 cm⁻¹) and strong C=O stretches (around 1700 cm⁻¹).[9] The C=C stretch of the alkene would appear around 1640 cm⁻¹. While not typically used to distinguish between stereoisomers, it confirms the overall structure.

-

Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern of the molecule, confirming the molecular formula C₇H₈O₆.[2][10] Structural isomers may show different fragmentation patterns.

-

Polarimetry: This technique measures the rotation of plane-polarized light caused by a chiral molecule. Pure enantiomers will rotate light to an equal and opposite degree. A racemic mixture will show no optical rotation. This is the definitive method for confirming the optical activity of a resolved enantiomer.[4]

-

X-ray Crystallography: When a single crystal of a pure enantiomer or a diastereomeric salt can be obtained, X-ray crystallography can be used to determine the absolute three-dimensional structure of the molecule, unambiguously assigning the R/S configuration to each chiral center.[11]

| Technique | Information Provided |

| NMR Spectroscopy | Differentiates structural isomers and diastereomers. With chiral additives, can differentiate enantiomers. |

| IR Spectroscopy | Confirms functional groups (carboxylic acid, alkene). |

| Mass Spectrometry | Determines molecular weight and formula. Can help distinguish structural isomers. |

| Polarimetry | Measures optical activity to distinguish enantiomers and determine enantiomeric purity. |

| X-ray Crystallography | Determines the absolute stereochemistry (R/S configuration). |

Applications in Research and Drug Development

The specific stereoisomer of a chiral molecule is often the key to its biological activity. The "wrong" enantiomer can be inactive or, in some cases, cause harmful side effects. Therefore, the ability to synthesize or isolate a single, pure enantiomer (an enantiopure drug) is of paramount importance in the pharmaceutical industry.[6]

While specific applications of this compound in drug development are not widely documented, its structural motifs are relevant. Tricarboxylic acids are found in nature (e.g., citric acid, isocitric acid) and are involved in crucial metabolic pathways like the Krebs cycle.[12] For instance, propane-1,2,3-tricarboxylic acid is known to be an inhibitor of the enzyme aconitase.[12]

The chiral centers and multiple functional groups of BTC-3 make its individual stereoisomers attractive candidates for:

-

Enzyme Inhibitors: The specific 3D arrangement of the carboxylic acid groups could allow for precise binding to the active site of an enzyme, making it a potential inhibitor. Analogs of citric acid have been explored for this purpose.[13]

-

Chiral Scaffolds: Pure enantiomers of BTC-3 could serve as chiral building blocks for the asymmetric synthesis of more complex drug molecules.

-

Metal Chelating Agents: The carboxylate groups can chelate metal ions. The stereochemistry would influence the geometry of the resulting metal complex, which could have applications in diagnostics or as therapeutic agents.

Conclusion

This compound is a molecule of considerable chemical interest due to its structural and stereochemical complexity. The presence of two chiral centers gives rise to four distinct stereoisomers, comprising two enantiomeric pairs. Understanding the differences between these isomers and mastering the techniques for their separation and characterization are essential for harnessing their full potential. For professionals in drug development and chemical research, the principles outlined in this guide provide a framework for exploring the unique properties of each stereoisomer, paving the way for the design of novel materials, catalysts, and therapeutic agents.

References

- Benchchem. This compound | 26326-05-6.

- PubChem. This compound | C7H8O6 | CID 592363.

- SpecialChem. This compound - Polysciences.

- Santa Cruz Biotechnology. This compound | CAS 26326-05-6.

- Guidechem. This compound 26326-05-6 wiki.

- ChemicalBook. This compound | 26326-05-6.

- Wikipedia. Chiral resolution.

- TCI Chemicals.

- Waseda University Repository.

- Pharmaceutical Technology. Chiral Resolution with and without Resolving Agents.

- University of Calgary. Stereochemistry This is study of the 3 dimensional arrangement in space of molecules.

- Scribd. L1-L3 Stereochemistry.

- Wikipedia. Propane-1,2,3-tricarboxylic acid.

- PubMed. 2-Aminopropane-1,2,3-tricarboxylic acid: Synthesis and co-crystallization with the class A beta-lactamase BS3 of Bacillus licheniformis.

- Chemistry LibreTexts. 6.

- Chemistry LibreTexts. 1.7: Structure and Bonding - Stereochemistry.

- MDPI. Preparation and Characterization of di- and Tricarboxylic Acids-Modified Arabinogalactan Plasticized Composite Films.

Sources

- 1. This compound | 26326-05-6 | Benchchem [benchchem.com]

- 2. This compound | C7H8O6 | CID 592363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. specialchem.com [specialchem.com]

- 4. roche.camden.rutgers.edu [roche.camden.rutgers.edu]

- 5. Chiral resolution - Wikipedia [en.wikipedia.org]

- 6. pharmtech.com [pharmtech.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]

- 9. mdpi.com [mdpi.com]

- 10. Page loading... [guidechem.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. Propane-1,2,3-tricarboxylic acid - Wikipedia [en.wikipedia.org]

- 13. 2-Aminopropane-1,2,3-tricarboxylic acid: Synthesis and co-crystallization with the class A beta-lactamase BS3 of Bacillus licheniformis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 3-Butene-1,2,3-tricarboxylic Acid

Foreword

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's solubility is fundamental to its application, formulation, and biological activity. This guide provides a detailed exploration of the solubility characteristics of 3-Butene-1,2,3-tricarboxylic acid. We will delve into the theoretical principles governing its solubility, provide robust experimental protocols for its determination, and offer insights into the interpretation of solubility data. This document is structured to be a practical and authoritative resource, grounding its recommendations in established scientific principles.

Molecular Profile of this compound

This compound (CAS: 26326-05-6) is a complex organic molecule with multiple functional groups that dictate its physical and chemical properties, including its solubility.[1][2]

| Property | Value | Source |

| Molecular Formula | C₇H₈O₆ | PubChem[1] |

| Molecular Weight | 188.13 g/mol | PubChem[1] |

| Melting Point | 177 °C | ChemicalBook[2] |

| Structure | ||

| C=C(C(CC(=O)O)C(=O)O)C(=O)O | PubChem[1] | |

| Computed XLogP3 | -0.6 | PubChem[1] |

The presence of three carboxylic acid groups makes this molecule highly polar and capable of acting as a hydrogen bond donor and acceptor.[3] The butene backbone provides a small non-polar region. The negative XLogP3 value suggests a preference for hydrophilic environments.

Theoretical Framework for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which implies that substances with similar polarities are more likely to be soluble in one another. For this compound, its solubility in a given solvent is a balance between the hydrophilic nature of its three carboxyl groups and the relatively small hydrophobic butene core.

Role of Polarity and Hydrogen Bonding

The carboxyl groups can form strong hydrogen bonds with polar solvents like water and alcohols.[4] This interaction is a primary driver of its solubility in these solvents. The energy released from the formation of these solute-solvent hydrogen bonds must be sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions.

The Influence of pH

The solubility of carboxylic acids is highly dependent on the pH of the aqueous medium.[5] In acidic or neutral solutions, the carboxylic acid groups are protonated (-COOH), and solubility is determined by the molecule's intrinsic polarity. However, in basic solutions, the carboxylic acid groups are deprotonated to form carboxylate anions (-COO⁻).

This conversion to a salt dramatically increases the molecule's polarity and its ability to form strong ion-dipole interactions with water, leading to a significant increase in aqueous solubility.[5][6] This principle is fundamental to techniques like acid-base extraction for purification.[5]

Experimental Determination of Solubility

A systematic approach to determining the solubility of this compound involves both qualitative and quantitative methods.

Qualitative Solubility Analysis

A qualitative analysis provides a rapid assessment of solubility in a range of solvents with varying polarities and pH. This is often the first step in characterizing a new compound.

Experimental Protocol: Qualitative Solubility Testing

-

Preparation: Dispense approximately 25 mg of this compound into separate small test tubes for each solvent.

-

Solvent Addition: Add 0.75 mL of the chosen solvent to each test tube in portions.

-

Agitation: After each addition, vigorously shake or vortex the test tube for 10-20 seconds.[7][8]

-

Observation: Observe whether the solid dissolves completely. Record the substance as "soluble" or "insoluble" at this concentration.

-

Solvent Selection: A standard panel of solvents should be used to classify the compound.[7][8]

-

Water (Polar, protic)

-

5% w/v Sodium Hydroxide (aq) (Basic)

-

5% w/v Sodium Bicarbonate (aq) (Weakly basic)

-

5% v/v Hydrochloric Acid (aq) (Acidic)

-

Ethanol (Polar, protic)

-

Acetone (Polar, aprotic)

-

Ethyl Acetate (Moderately polar)

-

Hexane (Non-polar)

-

Logical Flow for Qualitative Solubility Classification

The following diagram illustrates the decision-making process for classifying the solubility of an organic acid like this compound.

Caption: A workflow for the qualitative solubility classification of an organic compound.

Expected Qualitative Results for this compound:

| Solvent | Expected Solubility | Rationale |

| Water | Soluble to sparingly soluble | The three carboxyl groups should confer some water solubility.[6] However, the overall molecule size might limit high solubility. |

| 5% NaOH | Soluble | The strong base will deprotonate the carboxylic acids, forming a highly soluble sodium salt.[9] |

| 5% NaHCO₃ | Soluble | As a tricarboxylic acid, it is expected to be a strong enough acid to react with the weak base sodium bicarbonate, leading to dissolution.[7][10] |

| 5% HCl | Insoluble | In an acidic medium, the carboxylic acids will remain protonated, and the common ion effect may further suppress solubility compared to pure water. |

| Ethanol | Soluble | Ethanol is a polar protic solvent that can engage in hydrogen bonding with the carboxylic acid groups. |

| Hexane | Insoluble | As a non-polar solvent, hexane will not effectively solvate the highly polar tricarboxylic acid. |

Quantitative Solubility Determination

For applications in drug development and formulation, precise quantitative solubility data is essential. The isothermal shake-flask method is a widely accepted standard for this purpose.

Experimental Protocol: Isothermal Shake-Flask Method

-

Supersaturation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed flask. This ensures that a saturated solution is achieved.

-

Equilibration: Place the flask in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and agitate for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the solution to stand undisturbed at the same temperature for the solid to settle. Alternatively, centrifuge an aliquot of the suspension to pellet the excess solid.

-

Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant. Dilute the sample gravimetrically or volumetrically with an appropriate solvent to bring the concentration into the analytical range.

-

Quantification: Analyze the concentration of the diluted sample using a suitable analytical technique, such as HPLC-UV, LC-MS, or titration.

-

Calculation: Back-calculate the original concentration in the saturated solution, which represents the solubility of the compound in that solvent at that temperature.

Workflow for Quantitative Solubility Measurement

Caption: The isothermal shake-flask method for quantitative solubility determination.

Conclusion

References

- Unknown. (2023). Solubility of Organic Compounds.

-

PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

-

Chemistry LibreTexts. (2022). Structure and Properties of Carboxylic Acids. Available at: [Link]

- Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

-

CK-12 Foundation. (2026). Physical Properties of Carboxylic Acids. Available at: [Link]

-

Britannica. (2026). Carboxylic acid - Properties, Structure, Reactions. Available at: [Link]

- Unknown. EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS.

- Institute of Science, Nagpur. Identification of Organic Compound by Organic Qualitative Analysis.

- Unknown. Experiment: Solubility of Organic & Inorganic Compounds.

Sources

- 1. This compound | C7H8O6 | CID 592363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 26326-05-6 [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. CK12-Foundation [flexbooks.ck12.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. chem.ws [chem.ws]

- 10. iscnagpur.ac.in [iscnagpur.ac.in]

thermal stability and degradation of 3-Butene-1,2,3-tricarboxylic acid

An In-depth Technical Guide to the Thermal Stability and Degradation of 3-Butene-1,2,3-tricarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a polyfunctional molecule with potential applications in polymer chemistry and as a building block in organic synthesis. An understanding of its thermal stability and degradation profile is paramount for its effective use, particularly in applications requiring elevated temperatures. This guide provides a comprehensive overview of the theoretical and practical aspects of the thermal degradation of this compound. It delves into the predicted degradation mechanisms, the influence of its unique chemical structure, and the analytical techniques essential for its characterization. This document is intended to serve as a foundational resource for researchers and professionals working with this and structurally related compounds.

Introduction: The Significance of Thermal Stability

The thermal stability of a compound is a critical parameter that dictates its processing, storage, and application conditions. For a molecule like this compound, which possesses multiple reactive functional groups—a carbon-carbon double bond and three carboxylic acid moieties—thermal stress can initiate a cascade of chemical transformations. These transformations can lead to the loss of desired properties and the formation of potentially undesirable byproducts. In the context of drug development, where this molecule might serve as a linker or part of a larger active pharmaceutical ingredient, understanding its degradation is a regulatory and safety imperative.

Molecular Structure and Its Implications for Thermal Stability

The structure of this compound is key to its thermal behavior. The presence of a β,γ-unsaturated carboxylic acid motif is a significant feature. This structural element is known to influence the ease of decarboxylation, a primary thermal degradation pathway for many carboxylic acids.[1] The molecule's three carboxylic acid groups also present the possibility of intramolecular anhydride formation upon heating.

Key Structural Features:

-

Three Carboxylic Acid Groups: Potential for sequential decarboxylation and intramolecular anhydride formation.

-

β,γ-Unsaturated System: This arrangement can facilitate decarboxylation through a cyclic transition state.[1]

-

Butene Backbone: The underlying hydrocarbon chain will also undergo fragmentation at higher temperatures.

Predicted Thermal Degradation Pathways

Based on the principles of organic chemistry and findings from related molecules, several degradation pathways can be postulated for this compound.

Decarboxylation: The Primary Degradation Route

Decarboxylation, the loss of carbon dioxide (CO₂), is a common thermal degradation reaction for carboxylic acids.[2][3] For β,γ-unsaturated acids like this compound, an intramolecular rearrangement is a plausible mechanism.[1] This can occur via a six-membered transition state, leading to the formation of a new double bond and the release of CO₂. Given the presence of three carboxyl groups, this process could occur in a stepwise manner.

Caption: Postulated initial decarboxylation pathway of this compound.

Anhydride Formation

The presence of multiple carboxylic acid groups in close proximity allows for the possibility of intramolecular dehydration to form cyclic anhydrides. This is a common reaction for dicarboxylic acids upon heating.[4] Depending on which carboxyl groups interact, different anhydride structures could be formed. This process would result in the loss of water.

Caption: Intramolecular anhydride formation as a potential degradation pathway.

Isomerization and Polymerization

The carbon-carbon double bond can undergo isomerization under thermal stress, potentially shifting to a more stable conjugated position with a carboxyl group. Additionally, the double bond could participate in polymerization reactions at elevated temperatures, leading to the formation of oligomeric or polymeric byproducts.

Analytical Methodologies for Studying Thermal Degradation

A multi-faceted analytical approach is necessary to fully characterize the thermal stability and degradation products of this compound.

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for assessing thermal stability.[5][6] It measures the change in mass of a sample as a function of temperature. For this compound, a TGA thermogram would be expected to show distinct mass loss steps corresponding to the sequential loss of water (from anhydride formation) and carbon dioxide (from decarboxylation).

| Predicted TGA Event | Associated Mass Loss | Plausible Temperature Range (°C) |

| Dehydration (Anhydride Formation) | Loss of H₂O | 150 - 250 |

| First Decarboxylation | Loss of CO₂ | 200 - 350 |

| Second Decarboxylation | Loss of CO₂ | > 350 |

| Third Decarboxylation/Backbone Degradation | Loss of CO₂ and other fragments | > 400 |

Note: These temperature ranges are hypothetical and would need to be confirmed experimentally.

Experimental Protocol: Thermogravimetric Analysis

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an appropriate TGA pan (e.g., alumina or platinum).

-

Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min).

-

Data Analysis: Plot the mass change as a function of temperature. The derivative of the mass change curve (DTG) can be used to identify the temperatures of maximum degradation rates.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It can be used to determine the melting point of this compound (reported as 177 °C) and to detect endothermic or exothermic events associated with degradation.[7] For instance, melting will be observed as an endothermic peak, while decarboxylation and other decomposition processes are often also endothermic.

Evolved Gas Analysis (EGA)

To identify the gaseous byproducts of degradation, the TGA instrument can be coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR). This allows for the real-time analysis of the gases evolved during each mass loss step, confirming the loss of water (m/z 18 in MS) and carbon dioxide (m/z 44 in MS).

Caption: Experimental workflow for TGA coupled with Evolved Gas Analysis.

Chromatography for Solid Residue Analysis

To identify the non-volatile degradation products, the solid residue remaining after heating the sample to specific temperatures can be analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) after appropriate derivatization. This would allow for the identification of intermediate dicarboxylic acids, anhydrides, and other degradation products.

Factors Influencing Thermal Stability

Several factors can influence the onset and rate of degradation of this compound:

-

Heating Rate: Slower heating rates in TGA can provide better resolution of overlapping degradation steps.

-

Atmosphere: The presence of oxygen can lead to oxidative degradation pathways, which typically occur at lower temperatures than pyrolysis in an inert atmosphere.

-

Impurities: The presence of metallic or other impurities can potentially catalyze degradation reactions.

-

Physical Form: The crystalline structure and particle size of the sample can affect heat transfer and degradation kinetics.

Conclusion and Future Perspectives

While specific experimental data on the thermal degradation of this compound is not extensively available in public literature, a scientifically sound prediction of its behavior can be made based on the known chemistry of unsaturated polycarboxylic acids. The primary degradation pathways are expected to be decarboxylation and anhydride formation. A comprehensive analytical approach, centered around thermogravimetric analysis coupled with evolved gas analysis, is crucial for elucidating the precise degradation mechanisms and kinetics. The insights gained from such studies are essential for the successful application of this molecule in various scientific and industrial fields, particularly in drug development where stability and purity are of utmost importance. Further research should focus on obtaining empirical data to validate these theoretical predictions and to explore potential strategies for enhancing the thermal stability of this compound if required for specific applications.

References

- Arnold, R. T., Elmer, O. C., & Dodson, R. M. (1950). Thermal Decarboxylation of Unsaturated Acids. Journal of the American Chemical Society, 72(10), 4359–4361.

- Bigley, D. B. (1964). 742. Studies in decarboxylation. Part I. The mechanism of decarboxylation of unsaturated acids. Journal of the Chemical Society (Resumed), 3897-3899.

-

Chemistry LibreTexts. (2022). Decarboxylations. [Link]

-

NETZSCH-Gerätebau GmbH. Thermogravimetric Analysis – TGA. [Link]

-

PubChem. This compound. [Link]

-

Wikipedia. (2023). Decarboxylation. [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Decarboxylation - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. archiwum.farmacja.umw.edu.pl [archiwum.farmacja.umw.edu.pl]

- 6. publications.aston.ac.uk [publications.aston.ac.uk]

- 7. This compound | 26326-05-6 [chemicalbook.com]

3-Butene-1,2,3-tricarboxylic acid safety data sheet and handling precautions

An In-Depth Technical Guide to the Safe Handling of 3-Butene-1,2,3-tricarboxylic Acid

Introduction: A Scientist's Perspective on Proactive Safety

In the landscape of drug discovery and chemical research, our progress is intrinsically linked to the materials we manipulate. This compound (CAS No. 26326-05-6) is a multifunctional molecule, valuable as a crosslinking monomer and a structural precursor.[1][2] Its utility, however, is paired with inherent chemical hazards that demand a proactive and informed approach to safety. This guide moves beyond mere compliance, offering a framework for understanding the causality behind safety protocols. As scientists, we operate most effectively when we understand the "why" behind the "how." This document is structured to provide that understanding, ensuring that safety is not just a checklist, but an integrated part of sound scientific practice.

Section 1: Core Compound Characteristics

A foundational understanding of a chemical's physical and structural properties is the first step in predicting its behavior, both in a reaction vessel and in the event of an unintentional release.

Chemical Identity:

-

IUPAC Name: but-3-ene-1,2,3-tricarboxylic acid[3]

-

Synonyms: 1-Butene-2,3,4-tricarboxylic acid

Structurally, the presence of three carboxylic acid groups is the dominant feature influencing its reactivity and hazard profile. These groups confer acidic properties and create multiple points for hydrogen bonding, affecting its physical state and solubility.

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Weight | 188.13 g/mol | [3][4] |

| Appearance | Solid (predicted) | General knowledge |

| Topological Polar Surface Area | 112 Ų | [3][4] |

| Hydrogen Bond Donor Count | 3 | [4] |

| Hydrogen Bond Acceptor Count | 6 | [4] |

| Rotatable Bond Count | 5 | [4] |

| XLogP3-AA | -0.6 | [3][4] |

| Vapor Pressure | 7.8E-09 mmHg at 25°C (predicted) | [4] |

This data is primarily based on computational models and provides a basis for handling precautions.

Section 2: Hazard Analysis and GHS Classification

The Globally Harmonized System (GHS) provides a universal language for chemical hazards. For this compound, the classifications point directly to its primary risks as a corrosive organic acid.

-

Pictogram:

⚠️

-

Signal Word: Warning

-

Hazard Statements:

Scientific Interpretation of Hazards: The hazard statements are a direct consequence of the molecule's three carboxylic acid moieties. Carboxylic acids, while often classified as weak acids, are corrosive and can cause significant damage to tissues upon contact.[5] The irritation is caused by the acidic protons reacting with proteins and lipids in the skin and eyes, leading to chemical burns and inflammation. Unlike strong mineral acids which cause rapid, acute burns, organic acids can sometimes have a delayed effect, making immediate and thorough decontamination critical.

Section 3: The Logic of Engineering and Administrative Controls

Safe handling is a system, not a single action. It begins with engineering controls designed to minimize exposure, supplemented by administrative procedures and, finally, personal protective equipment (PPE) as the last line of defense.

1. Engineering Controls: The First and Most Effective Barrier The primary goal is to keep the chemical contained and away from the researcher.

-

Chemical Fume Hood: All manipulations of solid this compound or its solutions should be performed inside a certified chemical fume hood. This is not just for inhalation protection; the hood provides a physical barrier that contains splashes and spills, protecting both the user and the wider lab environment.[6]

-

Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions. Engineering controls like exhaust ventilation are crucial to keep airborne concentrations below any exposure limits.[6][7]

-

Proximity to Safety Equipment: Workstations must be in close proximity to a functional safety shower and eyewash station.[7] This is a non-negotiable requirement due to the severe eye and skin irritation potential of the compound.

2. Administrative Controls: Codifying Safe Practices These are the rules and procedures that govern how work is conducted.

-

Restricted Access: Designate specific areas for handling this compound.

-

Training: All personnel must be trained on the specific hazards outlined in this guide and the location and use of emergency equipment.

-

Hygiene Practices: Eating, drinking, and smoking are strictly prohibited in the laboratory.[8] Hands must be washed thoroughly with soap and water after handling the chemical, even if gloves were worn.[9]

Section 4: Standard Operating Procedures (SOPs)

The following protocols provide a self-validating system for the safe handling of this compound from receipt to disposal.

SOP 1: Personal Protective Equipment (PPE) Selection

The choice of PPE is dictated by the specific task and the associated risk of exposure. The following workflow provides a logical basis for selection.

Caption: PPE selection workflow for handling this compound.

Protocol for PPE Usage:

-

Eye Protection: At a minimum, ANSI-approved safety glasses with side shields are mandatory.[7] When handling solutions or there is any risk of splashing, upgrade to chemical splash goggles.[10] For large-scale operations, a face shield should be worn in addition to goggles.[8]

-

Skin Protection: A chemically resistant lab coat must be worn and fully fastened. Wear appropriate protective gloves, such as nitrile, and inspect them for tears or holes before each use.[9] Contaminated gloves must be removed using a proper technique to avoid skin contact and disposed of as hazardous waste.[9]

-

Clothing: Full-length pants and closed-toe shoes are required at all times in the laboratory.

SOP 2: Chemical Storage and Segregation

Improper storage is a leading cause of laboratory incidents. As a carboxylic acid, this compound requires specific segregation.[5]

Protocol for Storage:

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated area.[11][12]

-

Location: Store on lower shelves, below eye level, to minimize the risk of injury from dropped containers.[12]

-

Cabinetry: Do not store in metal cabinets, which are susceptible to corrosion from acid vapors.[5] A dedicated wooden or polymer-based corrosives cabinet is the appropriate choice.[10]

-

Segregation: Chemical segregation is critical to prevent dangerous reactions. This compound must be stored separately from incompatible materials.

Caption: Storage compatibility diagram for this compound.

SOP 3: Spill Response Protocol

Prompt and correct response to a spill is essential to mitigate harm. The procedure depends on the scale of the spill.

Protocol for a Small Spill (<100 mL or <50 g):

-

Alert: Alert personnel in the immediate area.

-

Isolate: Restrict access to the spill area.

-

Protect: Ensure you are wearing appropriate PPE (goggles, lab coat, double nitrile gloves).

-

Neutralize: Cautiously cover the spill with a neutralizing agent suitable for acids, such as sodium bicarbonate or a commercial acid spill kit. Avoid raising dust.

-

Absorb: Once fizzing has stopped, absorb the neutralized mixture with an inert material like vermiculite or sand.[6]

-

Collect: Scoop the material into a clearly labeled, sealable container for hazardous waste.

-

Decontaminate: Wipe the spill area with a soap and water solution, followed by clean water.

-

Dispose: Dispose of all contaminated materials (gloves, absorbent, etc.) as hazardous waste.

Caption: Logical workflow for responding to a chemical spill.

For a large spill (>100 mL or >50 g), evacuate the area immediately and contact your institution's emergency response team. Do not attempt to clean it up yourself.[13]

SOP 4: Waste Disposal

Chemical waste must be handled in a way that ensures the safety of researchers and waste handlers.

-

Container: Use a dedicated, clearly labeled hazardous waste container. The container must be compatible with acidic waste.

-

Neutralization: Depending on institutional policy, aqueous waste solutions may require neutralization to a pH between 6 and 8 before being collected by environmental health and safety personnel. Never pour untreated acid down the drain.[10]

-

Collection: Contaminated solids (e.g., paper towels, gloves, absorbent from spills) should be collected in a separate, sealed, and labeled solid hazardous waste container.

-

Disposal: All waste must be disposed of through your institution's approved hazardous waste program.[7]

Section 5: Emergency and First Aid Procedures

In the event of an exposure, immediate and decisive action is critical.[8]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[8]

-

Skin Contact: Immediately remove all contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes.[4][6] If skin irritation occurs, seek medical attention.[4]

-

Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[8] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.

-

Ingestion: DO NOT induce vomiting.[8] Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.[8]

Conclusion

The safe handling of this compound does not require extraordinary measures, but it does demand respect, knowledge, and consistency. By understanding its properties as a corrosive organic acid and implementing the engineering controls, administrative procedures, and handling protocols outlined in this guide, researchers can confidently utilize this compound while ensuring a safe and secure laboratory environment for themselves and their colleagues.

References

-

Vertex AI Search, SAFETY DATA SHEET. (2014-06-10). 8

-

PubChem, this compound | C7H8O6 | CID 592363.

-

Guidechem, this compound 26326-05-6 wiki.

-

Interactive Learning Paradigms, Incorporated, The MSDS HyperGlossary: Carboxylic Acid.

-

ScienceLab.com, Material Safety Data Sheet - Butyric acid (2005-10-09).

-

ScienceLab.com, Material Safety Data Sheet - Butyric acid (2005-10-09).

-

Sigma-Aldrich, SAFETY DATA SHEET. (2023-10-27).

-

ChemicalBook, this compound | 26326-05-6.

-

Fisher Scientific, SAFETY DATA SHEET - Tricarballylic acid. (2011-02-10).

-

Santa Cruz Biotechnology, this compound | CAS 26326-05-6.

-

Thermo Fisher Scientific, SAFETY DATA SHEET.

-

Spectrum Chemical, SAFETY DATA SHEET. (2018-12-28).

-

ChemicalBook, 26326-05-6(this compound) Product Description.

-

Flinn Scientific, Acid Safety.

-

SpecialChem, this compound - Polysciences.

-

University of Toronto Scarborough, Chemical Handling and Storage Section 6.

-

University of California, Berkeley, Safe Storage of Hazardous Chemicals.

-

Apollo Scientific, (1Z)-Prop-1-ene-1,2,3-tricarboxylic acid SAFETY DATA SHEET.

-

Sigma-Aldrich, SAFETY DATA SHEET. (2025-09-22).

-

TCI Chemicals, SAFETY DATA SHEET - 2-Phosphonobutane-1,2,4-tricarboxylic Acid. (2025-09-01).

-

Sigma-Aldrich, SAFETY DATA SHEET. (2025-11-06).

-

Sigma-Aldrich, SAFETY DATA SHEET. (2025-09-28).

-

Sigma-Aldrich, SAFETY DATA SHEET - Benzene-1,2,4-tricarboxylic acid. (2024-08-06).

-

Sigma-Aldrich, SAFETY DATA SHEET. (2025-11-06).

-

Sigma-Aldrich, SAFETY DATA SHEET. (2025-11-07).

-

Sigma-Aldrich, SAFETY DATA SHEET - Phosphorus trichloride. (2024-03-07).

-

Sigma-Aldrich, SAFETY DATA SHEET - Phosphorus trichloride. (2025-05-20).

-

ChemicalBook, this compound CAS#: 26326-05-6.

Sources

- 1. This compound | 26326-05-6 [chemicalbook.com]

- 2. specialchem.com [specialchem.com]

- 3. This compound | C7H8O6 | CID 592363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]

- 6. hmdb.ca [hmdb.ca]

- 7. fishersci.com [fishersci.com]

- 8. files.dep.state.pa.us [files.dep.state.pa.us]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. flinnsci.com [flinnsci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. utsc.utoronto.ca [utsc.utoronto.ca]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]